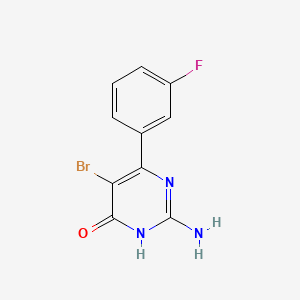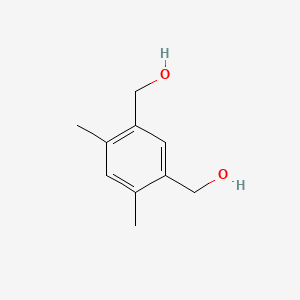
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a fluorophenyl group at the sixth position of the pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-fluoroaniline, bromine, and a suitable pyrimidinone precursor.
Bromination: The bromination of the pyrimidinone precursor is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the fifth position.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups and alter its chemical properties.
Coupling Reactions: The amino and fluorophenyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, leading to the modulation of their activity. The bromine atom can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Amino-5-chloro-6-(3-fluorophenyl)-4(3H)pyrimidinone: Similar structure with a chlorine atom instead of bromine.
2-Amino-5-bromo-6-(4-fluorophenyl)-4(3H)pyrimidinone: Similar structure with the fluorophenyl group at a different position.
2-Amino-5-bromo-6-(3-chlorophenyl)-4(3H)pyrimidinone: Similar structure with a chlorophenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
74602-59-8 |
|---|---|
分子式 |
C10H7BrFN3O |
分子量 |
284.08 |
IUPAC名 |
2-amino-5-bromo-4-(3-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-2-1-3-6(12)4-5/h1-4H,(H3,13,14,15,16) |
InChIキー |
LOQWIXAMWLMCQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC(=N2)N)Br |
正規SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC(=N2)N)Br |
Key on ui other cas no. |
74602-59-8 |
同義語 |
2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone ABMFPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)


![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)

![3-[(Oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B1660243.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide](/img/structure/B1660249.png)


![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrobromide](/img/structure/B1660252.png)


